![molecular formula C17H27F6N2OP B14759898 3-Methyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]butan-1-ol;hexafluorophosphate](/img/structure/B14759898.png)
3-Methyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]butan-1-ol;hexafluorophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]butan-1-ol;hexafluorophosphate is a complex organic compound with a unique structure that includes a dihydroimidazolium ion and a hexafluorophosphate counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]butan-1-ol typically involves multiple steps. One common method includes the reaction of 2,4,6-trimethylphenylamine with a suitable alkylating agent under basic conditions to form the intermediate. This intermediate is then reacted with an imidazole derivative to form the dihydroimidazolium ion. The final step involves the addition of hexafluorophosphate to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, improved purification techniques, and cost-effective reagents.
化学反応の分析
Types of Reactions
3-Methyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazolium ion can be reduced to form the corresponding imidazole.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazolium ion.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Imidazole derivatives.
Substitution: Various substituted imidazolium compounds.
科学的研究の応用
3-Methyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]butan-1-ol has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Methyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]butan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The dihydroimidazolium ion can interact with nucleophilic sites on enzymes, potentially inhibiting their activity. The hexafluorophosphate counterion may also play a role in stabilizing the compound and enhancing its reactivity .
類似化合物との比較
Similar Compounds
2-Butanol, 3-methyl-: A simpler alcohol with similar structural features but lacking the imidazolium ion and hexafluorophosphate.
2,4,6-Trimethylphenylamine: Shares the trimethylphenyl group but lacks the imidazolium ion and hexafluorophosphate.
Uniqueness
3-Methyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]butan-1-ol is unique due to its combination of a dihydroimidazolium ion and a hexafluorophosphate counterion, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in catalysis, antimicrobial research, and material science.
特性
分子式 |
C17H27F6N2OP |
|---|---|
分子量 |
420.4 g/mol |
IUPAC名 |
3-methyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]butan-1-ol;hexafluorophosphate |
InChI |
InChI=1S/C17H27N2O.F6P/c1-12(2)16(10-20)18-6-7-19(11-18)17-14(4)8-13(3)9-15(17)5;1-7(2,3,4,5)6/h8-9,11-12,16,20H,6-7,10H2,1-5H3;/q+1;-1 |
InChIキー |
FIQYETFYTZAQRS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)C(CO)C(C)C)C.F[P-](F)(F)(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


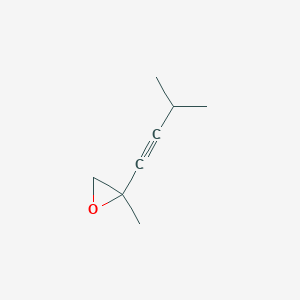

![(6Ar,6bs,8ar,9r,11as,11bs)-6a,8a-dimethyl-9-[(2r)-6-methylheptan-2-yl]-1,2,3,5,6,6a,6b,7,8,8a,9,10,11,11a,11b,12-hexadecahydroindeno[5,4-f]pyrimido[1,2-a]quinoline](/img/structure/B14759852.png)

![5-(octanoylamino)-2-[(E)-2-[4-(octanoylamino)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B14759861.png)

![[4-(9H-fluoren-9-yl)piperazin-1-yl]-(triazolo[4,5-b]pyridin-1-yl)methanone](/img/structure/B14759871.png)
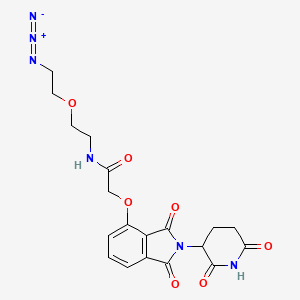
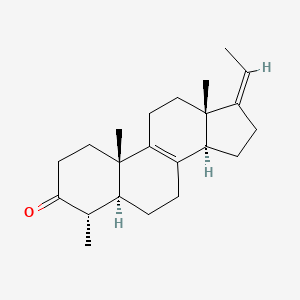
![N-(2-Methyl-5-(3-(3,4,5-trimethoxybenzoyl)ureido)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B14759885.png)
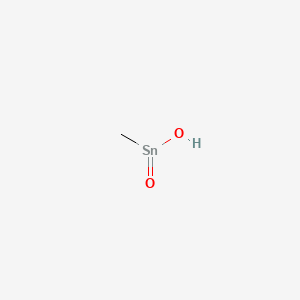
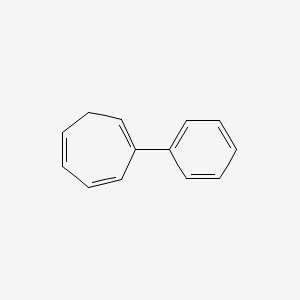
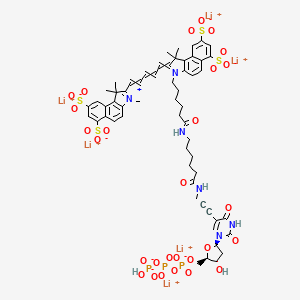
![1-(6,6-Dimethylbicyclo[3.1.0]hexan-3-yl)ethan-1-one](/img/structure/B14759906.png)
